![molecular formula C23H19ClN6O2 B2597342 2-(9-(4-氯苯基)-3-氧代吡唑并[1,5-a][1,2,4]三唑并[3,4-c]哒嗪-2(3H)-基)-N-(3,4-二甲基苯基)乙酰胺 CAS No. 1207004-31-6](/img/no-structure.png)

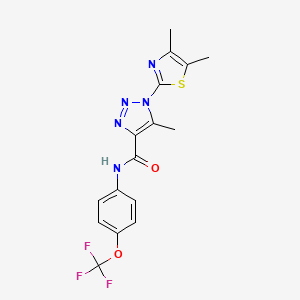

2-(9-(4-氯苯基)-3-氧代吡唑并[1,5-a][1,2,4]三唑并[3,4-c]哒嗪-2(3H)-基)-N-(3,4-二甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

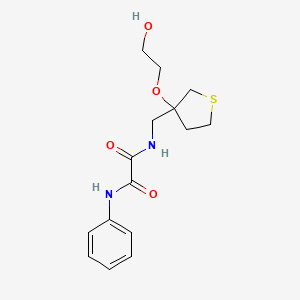

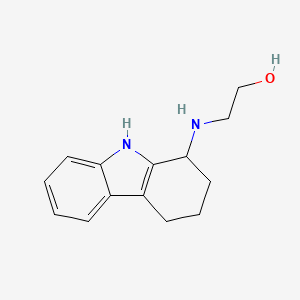

The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . It has shown potential in the field of medicinal chemistry, with studies indicating its effectiveness against various cancer cell lines . It has also demonstrated superior c-Met kinase inhibition ability at the nanomolar level .

Synthesis Analysis

The compound is synthesized as part of a series of [1,2,4]triazolo[4,3-a]pyrazine derivatives . The synthesis process involves systematic modification of the 3 and 6 positions .Molecular Structure Analysis

The molecular structure of the compound is derived from the [1,2,4]triazolo[4,3-a]pyrazine scaffold . Further studies are needed to provide a detailed analysis of its molecular structure.科学研究应用

抗菌和抗真菌应用

与所讨论化学结构相关的化合物已显示出显着的抗菌和抗真菌活性。例如,合成的吡唑啉和吡唑衍生物已针对各种细菌和真菌菌株进行了评估,在抑制这些微生物的生长方面显示出有希望的结果。这些化合物的构效关系研究揭示了它们作为开发新型抗菌剂的先导化合物的潜力。值得注意的是,特定的衍生物对革兰氏阴性菌和革兰氏阳性菌以及酵母样真菌表现出优异的性能,突出了它们广谱的抗菌潜力 (Hassan, 2013)。

抗癌活性

该化学家族的一些衍生物已被合成并评估其抗癌活性。例如,对基于安替比林的杂环化合物的研究导致发现了具有显着抗癌特性的化合物。这些研究有助于持续寻找新型化疗剂,深入了解这些化合物与癌细胞相互作用并可能抑制肿瘤生长的机制 (Riyadh, Kheder, & Asiry, 2013)。

杀虫应用

合成包含噻二唑部分的新型杂环化合物对棉铃虫等害虫表现出有希望的杀虫活性,Spodoptera littoralis。这项研究为开发更安全、更有效的杀虫剂开辟了途径,为农业害虫管理策略做出了贡献。探索这些化合物的杀虫特性强调了化学衍生物在应对作物保护挑战中的潜力 (Fadda 等,2017)。

抗惊厥活性

此外,某些与核心化学结构密切相关的烷酰胺衍生物已合成并测试其抗惊厥活性。这些研究对于寻找治疗癫痫和相关神经系统疾病的新治疗剂至关重要。鉴定具有有效抗惊厥作用的化合物有助于开发更有效、更安全的治疗方案 (Tarikogullari 等,2010)。

作用机制

Target of Action

Similar compounds such as [1,2,4]triazolo [4,3-a]pyrazine derivatives have been reported to target dna , c-Met kinase , and Poly (ADP-ribose) polymerase 1 (PARP1) .

Mode of Action

Similar compounds have been reported to intercalate dna and inhibit c-Met kinase and PARP1 .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to dna replication , cell signaling , and DNA repair .

Pharmacokinetics

Similar compounds have been evaluated for their in silico admet profiles .

Result of Action

Similar compounds have been reported to have anti-proliferative effects on cancer cells .

Action Environment

The environment can influence the pharmacokinetics and pharmacodynamics of similar compounds .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative, which is then coupled with a 3,4-dimethylphenylacetic acid derivative to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "3,4-dimethylphenylacetic acid", "thionyl chloride", "sodium azide", "sodium hydride", "N,N-dimethylformamide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "methyl iodide", "potassium carbonate", "N,N-dimethylacetamide", "palladium on carbon" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative:", "- React 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine", "- React 4-chlorophenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate to form 4-chlorophenyl-3-oxopyrazolo[1,5-a][1,2,4]triazole", "- React 4-chlorophenyl-3-oxopyrazolo[1,5-a][1,2,4]triazole with sodium azide and thionyl chloride to form 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one", "Synthesis of 3,4-dimethylphenylacetic acid derivative:", "- React 3,4-dimethylbenzyl chloride with sodium hydride in N,N-dimethylformamide to form 3,4-dimethylphenylacetonitrile", "- React 3,4-dimethylphenylacetonitrile with methyl iodide and potassium carbonate in N,N-dimethylacetamide to form 3,4-dimethylphenylacetic acid", "Coupling of intermediates to form final product:", "- React 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one with 3,4-dimethylphenylacetic acid derivative in the presence of triethylamine and palladium on carbon catalyst to form 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide" ] } | |

CAS 编号 |

1207004-31-6 |

分子式 |

C23H19ClN6O2 |

分子量 |

446.9 |

IUPAC 名称 |

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3,4-dimethylphenyl)acetamide |

InChI |

InChI=1S/C23H19ClN6O2/c1-14-3-8-18(11-15(14)2)25-21(31)13-30-23(32)28-9-10-29-20(22(28)27-30)12-19(26-29)16-4-6-17(24)7-5-16/h3-12H,13H2,1-2H3,(H,25,31) |

InChI 键 |

ZRHYFTJLYIQAKB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

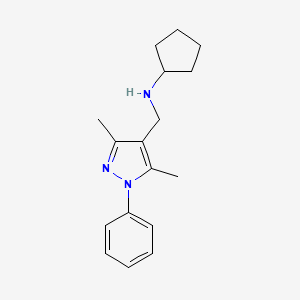

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2597259.png)

![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2597267.png)

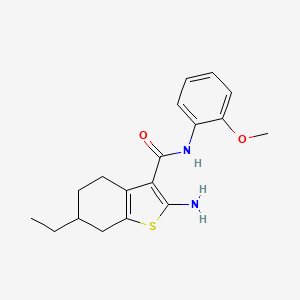

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2597268.png)

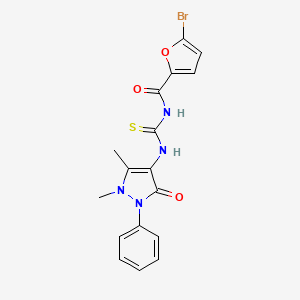

![8-Bromo-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2597270.png)